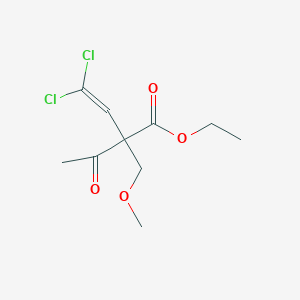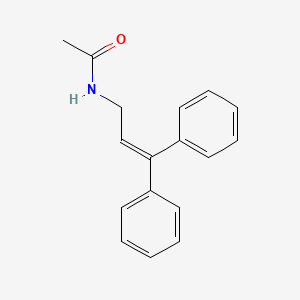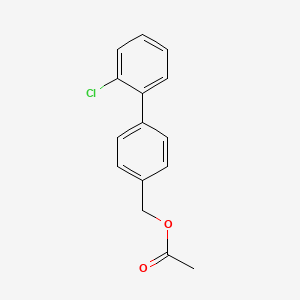![molecular formula C12H22N2O6 B14332596 Bis[(butoxycarbonyl)amino]acetic acid CAS No. 110599-28-5](/img/structure/B14332596.png)
Bis[(butoxycarbonyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(butoxycarbonyl)amino]acetic acid is a compound that features two tert-butoxycarbonyl (Boc) protected amino groups attached to an acetic acid backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, making this compound particularly useful in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis[(butoxycarbonyl)amino]acetic acid typically involves the reaction of glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the Boc-protected amino acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis[(butoxycarbonyl)amino]acetic acid undergoes several types of reactions, including:
Deprotection: Removal of the Boc groups using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.
Hydrolysis: The ester bonds in the Boc groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Aqueous acidic or basic solutions.
Major Products Formed
Deprotection: Glycine and tert-butyl alcohol.
Substitution: N-alkyl or N-acyl derivatives of glycine.
Hydrolysis: Glycine and tert-butyl alcohol.
Aplicaciones Científicas De Investigación
Bis[(butoxycarbonyl)amino]acetic acid is widely used in scientific research due to its versatility:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The primary mechanism of action for bis[(butoxycarbonyl)amino]acetic acid involves the protection and deprotection of amino groups. The Boc groups protect the amino groups from unwanted reactions during synthesis. Upon deprotection, the free amino groups can participate in further chemical reactions, allowing for the synthesis of various derivatives .
Comparación Con Compuestos Similares
Similar Compounds
N-tert-Butoxycarbonylglycine: Similar in structure but with only one Boc-protected amino group.
N-Carbobenzoxyglycine: Uses a different protecting group (carbobenzoxy) instead of Boc.
Uniqueness
Bis[(butoxycarbonyl)amino]acetic acid is unique due to the presence of two Boc-protected amino groups, which provides greater versatility in synthetic applications. The dual protection allows for selective deprotection and functionalization, making it a valuable intermediate in complex organic synthesis .
Propiedades
Número CAS |
110599-28-5 |
|---|---|
Fórmula molecular |
C12H22N2O6 |
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
2,2-bis(butoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C12H22N2O6/c1-3-5-7-19-11(17)13-9(10(15)16)14-12(18)20-8-6-4-2/h9H,3-8H2,1-2H3,(H,13,17)(H,14,18)(H,15,16) |
Clave InChI |
PUMIHVQNSOUKNK-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)NC(C(=O)O)NC(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


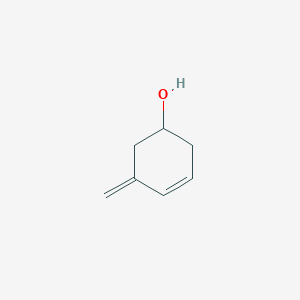
![2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene](/img/structure/B14332527.png)

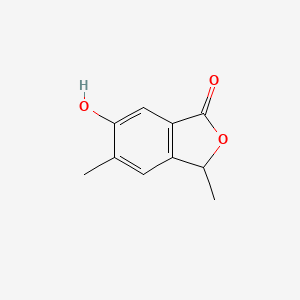
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)




